molecular formula C12H9F2N B14774722 3',5-Difluorobiphenyl-2-amine

3',5-Difluorobiphenyl-2-amine

Cat. No.: B14774722
M. Wt: 205.20 g/mol
InChI Key: LZWSQHWSRFANHP-UHFFFAOYSA-N
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Description

3’,5-Difluorobiphenyl-2-amine is an organic compound with the molecular formula C12H9F2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ and 5’ positions, and an amine group is attached to the 2-position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Difluorobiphenyl-2-amine typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3’,5-Difluorobiphenyl-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5-Difluorobiphenyl-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3’,5-Difluorobiphenyl-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or functional effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5-Difluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability, such as in the design of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

4-fluoro-2-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2

InChI Key

LZWSQHWSRFANHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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